Cas no 183319-69-9 (Erlotinib hydrochloride)

Erlotinib hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride
- ERLOTINIB
- ERLOTINIB HCL SALT
- TARCEVA
- ERLOTINIB HCL SALT :TARCEVA
- Erlotinib, Hydrochloride Salt
- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-
- quinazolinamine, Hydrochloride Salt, OSI 774, Tarceva
- N-(3-Ethynylphenyl)-6,7-bis-(2-methoxyethoxy)-quinazolin-4-amine
- [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4yl]-(3-ethynyl-phenyl)-amine
- Tarceva Hydrochloride See E625000
- Erlotinib HCl
- Erlotinib hydrochloride
- Erlotinib HCl (OSI-744)
- [6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine
- Erlotinib Hydrochlorid
- Erlotinib Hydrochloride (Tarceva)
- Erlotinib, Hydrochloride Salt (Tarceva®)
- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-quinazolin-4-amine hydrochloride
- Tarceva (Erlotinib Hydrochloride)
- (±)-Cloprostenol
-  
- 6,7-Bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline hydrochloride
- CP-358774
- Erlotinib (Hydrochloride)
- Erlotinib,OS-774
- Erlotinib-d6 HCl
- Erlotonid HCl
- NSC 718781
- OSI 774
- OSI-774
- 774 hydrochloride
- CP-358
- N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine hydrochloride
- OSI-744 hydrochloride
- N-(3-Ethynylphenyl)[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amine hydrochloride
- RG-1415
- CP 358774
- RO-0508231
- CP-358774-01
- DA87705X9K
- 4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-, hydrochloride (1:1)
- 6,7-bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline hcl
- (CP358774
- N-(3-ethynylphenyl)-6,7
- N-(3-Ethynylphenyl)-6,7-bis(1-methoxyethoxy)-4-quinazolinamine hydrochloride
- CHEBI:53509
- NSC-718781
- Erlotinib 13C6 HCl
- Erlotinib hydrochloride [USAN:INN]
- 183319-69-9 (HCl)
- CHEMBL1079742
- AC-400
- EN300-123054
- C22H24ClN3O4
- SMR002529980
- s1023
- n-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine monohydrochloride
- 183319-69-9
- ERLOTINIB HYDROCHLORIDE [USP-RS]
- DTXCID7093903
- N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
- BP-30224
- CP-358,774-01
- OSI-744
- 4-(m-Ethynylanilino)-6,7-bis(2-methoxyethoxy)quinazoline monohydrochloride
- KS-1202
- MFCD07781272
- GTTBEUCJPZQMDZ-UHFFFAOYSA-N
- F0001-2385
- DTXSID10171412
- NSC 718781) HCl
- FT-0651479
- Erlotinib hydrochlroide
- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrochloride
- 183319-69-9 pound not183321-74-6
- ERLOTINIB HYDROCHLORIDE [ORANGE BOOK]
- Erlotinib Hydrochloride,CP-358774, OSI-774, NSC 718781
- N-(3-ETHENYLPHENYL)-6,7-BIS(2-METHOXYETHOXY)-4-QUINAZOLINAMINE HYDROCHLORIDE
- N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, monohydrochloride
- PB30965
- NSC718781
- 4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-, monohydrochloride
- EX-A064
- Tarceva (OSI)
- [6,7-Bis(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl- phenyl)amine hydrochloride
- CCG-269002
- BCP02600
- HY-12008
- BE164421
- AM20090622
- 6,7-Bis-(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline hydrochloride
- ERLOTINIB HYDROCHLORIDE [MI]
- MLS003899192
- ERLOTINIB HYDROCHLORIDE [WHO-DD]
- SB16917
- MLS004774139
- UNII-DA87705X9K
- NS00076170
- Erlotinib(OSI-744)
- ERLOTINIB HYDROCHLORIDE [JAN]
- N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine Monohydrochloride.
- [6,7-BIS-(2-METHOXY-ETHOXY)-QUINAZOLIN-4-YL]-(3-ETHYNYL-PHENYL)-AMINE HYDROCHLORIDE
- AKOS015849087
- HCl, Erlotinib
- Erlotinib hydrochloride [USAN]
- BCP9000658
- ERLOTINIB HYDROCHLORIDE (USP-RS)
- CS-0123
- Q27124083
- ERLOTINIB HYDROCHLORIDE [MART.]
- Ro-50-8231
- Erlotinib Hydrochloride is known as a EGFR Kinase inhibitor.
- BCPP000238
- Hydrochloride, Erlotinib
- E-4007
- ERLOTINIB HYDROCHLORIDE (MART.)
- CP-358774 Hydrochloride
- NSC 718781 Hydrochloride
- OSI-774 Hydrochloride
- Tarceva (TN)
- Erlotinib hydrochloride?
- DB-011534
- Erlotinib hydrochloride (JAN/USAN)
- D04023
-
- MDL: MFCD07781272
- インチ: 1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H
- InChIKey: GTTBEUCJPZQMDZ-UHFFFAOYSA-N
- ほほえんだ: Cl[H].O(C([H])([H])C([H])([H])OC([H])([H])[H])C1C([H])=C2C(=NC([H])=NC2=C([H])C=1OC([H])([H])C([H])([H])OC([H])([H])[H])N([H])C1=C([H])C([H])=C([H])C(C#C[H])=C1[H]
計算された属性
- せいみつぶんしりょう: 429.145534g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 11
- どういたいしつりょう: 429.145534g/mol
- 単一同位体質量: 429.145534g/mol
- 水素結合トポロジー分子極性表面積: 74.7Ų
- 重原子数: 30
- 複雑さ: 525
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: Powder
- ゆうかいてん: 228-235°C
- ふってん: 553.6°C at 760 mmHg
- フラッシュポイント: 288.6 °C
- PSA: 74.73000
- LogP: 4.28010
- 酸性度係数(pKa): pKa (25°): 5.42
Erlotinib hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335-H412
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: 24/25
- RTECS番号:VA0971200
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Erlotinib hydrochloride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Erlotinib hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1404-5G |
Erlotinib Hydrochloride |
183319-69-9 | >98.0%(T)(HPLC) | 5g |
¥890.00 | 2023-06-14 | |
TRC | T007500-1g |
Tarceva (Erlotinib Hydrochloride) |
183319-69-9 | 1g |
$ 119.00 | 2023-09-06 | ||
Key Organics Ltd | KS-1202-1MG |
Erlotinib hydrochloride |
183319-69-9 | >97% | 1mg |
£41.00 | 2025-02-08 | |
Enamine | EN300-123054-0.1g |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |
183319-69-9 | 95% | 0.1g |
$19.0 | 2023-04-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029279-1g |
Erlotinib hydrochloride |
183319-69-9 | 99% | 1g |
¥41 | 2024-05-25 | |
abcr | AB282952-5 g |
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine hydrochloride, 98%; . |
183319-69-9 | 98% | 5 g |
€134.70 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E29150-10g |
Erlotinib Hydrochloride |
183319-69-9 | 98% | 10g |
¥309.0 | 2023-09-08 | |
Ambeed | A154463-10g |
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |
183319-69-9 | 98% | 10g |
$56.0 | 2024-07-21 | |
Life Chemicals | F0001-2385-5μmol |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |
183319-69-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0001-2385-30mg |
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride |
183319-69-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
Erlotinib hydrochloride サプライヤー
Erlotinib hydrochloride 関連文献
-
Christy P. George,Shridhar H. Thorat,Parth S. Shaligram,Suresha P. R.,Rajesh G. Gonnade CrystEngComm 2020 22 6137
-
Xiang Su,Chao Chen,Yong Wang,Junjie Chen,Zhenbang Lou,Ming Li Chem. Commun. 2013 49 6752
-
Sanchaita Mondal,Sujata Das,Pradip Kumar Mahapatra,Krishna Das Saha Nanoscale Adv. 2022 4 2857
-
Shridhar H. Thorat,Christy P. George,Parth S. Shaligram,Suresha P. R.,Rajesh G. Gonnade CrystEngComm 2021 23 3961
-
Natalia Piergies,Magdalena O?wieja,Julia Maciejewska-Prończuk,Robert Kosydar,Czes?awa Paluszkiewicz,Wojciech M. Kwiatek Nanoscale 2023 15 11693
-
Meiyue Song,Yan Yan,Zhenran Jiang Mol. BioSyst. 2014 10 2907
-
Guanglong Su,Connor J. Thomson,Ken Yamazaki,Daniel Rozsar,Kirsten E. Christensen,Trevor A. Hamlin,Darren J. Dixon Chem. Sci. 2021 12 6064
-
Yueying Zhang,Dan Gao,Shangfu Li,Weili Wei,Jinshun Lin,Yuyang Jiang Anal. Methods 2019 11 1131
-
Zahra Nozhat,Shabnam Heydarzadeh,Mina Shahriari-Khalaji,Shibo Wang,M. Zubair Iqbal,Xiangdong Kong Biomater. Sci. 2023 11 4094
-
10. Resveratrol induces DNA damage-mediated cancer cell senescence through the DLC1–DYRK1A–EGFR axisFengqiu Ma,Yan Ma,Keke Liu,Junying Gao,Shasha Li,Xiaowen Sun,Guorong Li Food Funct. 2023 14 1484
Erlotinib hydrochlorideに関する追加情報
Erlotinib Hydrochloride: A Comprehensive Overview of Its Role in Targeted Cancer Therapy
Erlotinib hydrochloride (CAS No. 183319-69-9) is a well-established tyrosine kinase inhibitor that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) and metastatic breast cancer. As a first-generation EGFR inhibitor, its mechanism of action centers on the selective inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, which is critical for tumor cell proliferation and survival. Recent studies have further elucidated its pharmacokinetic profile and resistance mechanisms, providing valuable insights for optimizing its clinical utility in combination therapies.
The chemical structure of Erlotinib hydrochloride consists of a quinazoline core with a phenyl group substituted by a 3-(2-chloro-6-methoxyphenyl)-3-(methoxyamino)propan-1-yl moiety. This structural configuration confers high selectivity for EGFR over other receptor tyrosine kinases, minimizing off-target effects. According to a 2023 review in Journal of Medicinal Chemistry, structural modifications to the quaternary ammonium group have been explored to enhance permeability across the blood-brain barrier, addressing the unmet need for treating EGFR-mutant brain metastases.
As a monotherapy agent, Erlotinib hydrochloride has demonstrated remarkable efficacy in patients with EGFR exon 19 deletion or L858R mutation. Clinical trials such as OPTIMAL and TRIBUTE have consistently shown progression-free survival (PFS) benefits of 9.7 months and 4.5 months, respectively, compared to chemotherapy. More recently, next-generation sequencing (NGS) analyses have identified novel EGFR exon 20 insertion mutations that may influence response rates to Erlotinib hydrochloride, prompting investigations into mutation-specific dosing strategies.
Emerging research has highlighted the synergistic potential of Erlotinib hydrochloride when combined with immune checkpoint inhibitors such as pembrolizumab and nivolumab. A phase II trial published in Clinical Cancer Research (2024) reported a 30% objective response rate in EGFR-mutant NSCLC patients receiving this combination, suggesting that EGFR inhibition may enhance PD-1/PD-L1 blockade efficacy by modulating the tumor microenvironment. This finding has significant implications for precision oncology approaches in EGFR-driven malignancies.
The pharmacokinetics of Erlotinib hydrochloride are characterized by high plasma protein binding (>98%) and a terminal half-life of approximately 36 hours. These properties contribute to its once-daily dosing regimen and stable drug levels in plasma. However, recent studies have identified drug-drug interactions with CYP3A4 inducers that may necessitate dose adjustments in patients receiving concomitant medications such as St. John's Wort or carbamazepine.
Resistance to Erlotinib hydrochloride remains a significant clinical challenge. Acquired resistance mechanisms include EGFR T790M mutation, MET amplification, and histological transformation to small cell lung cancer. In response, researchers have developed third-generation EGFR inhibitors like osimertinib that specifically target T790M-mutant EGFR, offering a more durable response in resistant patients. Notably, combination therapies targeting multiple resistance pathways are currently under investigation in multi-center clinical trials.
From a biopharmaceutical perspective, Erlotinib hydrochloride has been formulated as a tablet with a bioavailability of 60-70%. Its solubility profile has been optimized through amorphous solid dispersion technology, enhancing its oral absorption and therapeutic consistency. Recent advances in lipid-based formulations have further improved its permeability and stability under various gastrointestinal conditions.
Environmental and pharmaceutical waste management considerations for Erlotinib hydrochloride have been addressed through green synthesis approaches that reduce heavy metal contamination during production. These efforts align with global sustainability goals in the pharmaceutical industry, ensuring that drug development remains environmentally responsible while maintaining clinical efficacy.
In conclusion, Erlotinib hydrochloride represents a cornerstone of targeted therapy for EGFR-mutant cancers. Ongoing research into resistance mechanisms, combination therapies, and formulation innovations continues to expand its therapeutic applications. As precision medicine becomes more integrated into clinical practice, Erlotinib hydrochloride is poised to play an increasingly important role in personalized cancer treatment strategies.
### Erlotinib Hydrochloride: A Comprehensive Overview #### Chemical Structure and Pharmacology - Structure: Erlotinib hydrochloride features a quinazoline core with a phenyl group substituted by a 3-(2-chloro-6-methoxyphenyl)-3-(methoxyamino)propan-1-yl moiety. - Mechanism of Action: It selectively inhibits the epidermal growth factor receptor (EGFR), a key driver in several cancers. - Selectivity: High specificity for EGFR over other receptor tyrosine kinases, reducing off-target effects. #### Clinical Applications - Indications: Approved for patients with non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletions or L858R mutations. - Efficacy: Clinical trials (e.g., OPTIMAL, TRIBUTE) demonstrated a progression-free survival (PFS) of 9.7 months and 4.5 months, respectively, compared to chemotherapy. - Combination Therapies: Synergistic potential with immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) has been explored, showing a 30% objective response rate in EGFR-mutant NSCLC. #### Pharmacokinetics and Formulation - Absorption: 60-70% bioavailability as a tablet. - Half-Life: ~36 hours, enabling once-daily dosing. - Formulation Innovations: Amorphous solid dispersion technology and lipid-based formulations enhance oral absorption and stability. #### Resistance and Overcoming Challenges - Resistance Mechanisms: Acquired resistance includes EGFR T790M mutation, MET amplification, and histological transformation. - Next-Generation Inhibitors: Third-generation inhibitors like osimertinib target T790M-mutant EGFR, offering more durable responses. - Combination Strategies: Multi-center trials are investigating therapies targeting multiple resistance pathways. #### Environmental and Sustainability Considerations - Green Synthesis: Reduces heavy metal contamination during production. - Waste Management: Aligns with global sustainability goals in the pharmaceutical industry. #### Future Directions - Precision Medicine: Integration into personalized cancer treatment strategies. - Research Focus: Continued exploration of resistance mechanisms, formulation innovations, and combination therapies to expand therapeutic applications. Erlotinib hydrochloride remains a cornerstone of targeted therapy for EGFR-mutant cancers, with ongoing research poised to enhance its role in precision oncology.183319-69-9 (Erlotinib hydrochloride) 関連製品
- 21575-13-3(4-Amino-6,7-dimethoxyquinazoline)
- 114685-02-8(5H-Pyrrolo[3,2-d]pyrimidine-2,4-diamine,N2,N4-bis(4-methoxyphenyl)-)
- 183321-84-8(4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline)
- 610798-31-7(Icotinib)
- 183321-74-6(Erlotinib)
- 60547-97-9(2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline)
- 124428-27-9(4-Quinazolinamine,8-fluoro-N-[2-(4-phenoxyphenyl)ethyl]-)
- 1012054-59-9(Cudc-101)
- 102458-32-2(1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-4-quinazolinyl-)
- 119584-82-6(2,4-Quinazolinediamine,5-(2,2,2-trifluoroethoxy)-)

